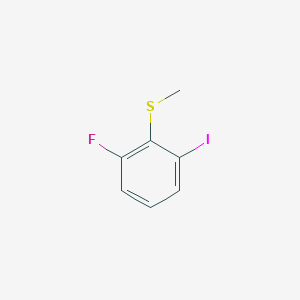

(2-Fluoro-6-iodophenyl)(methyl)sulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

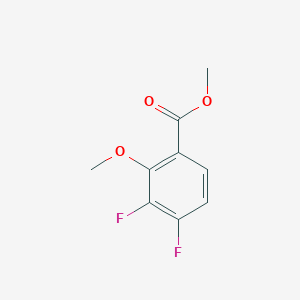

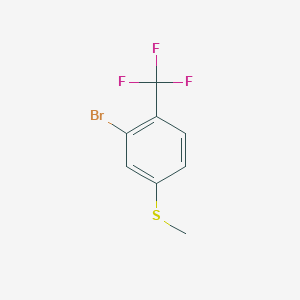

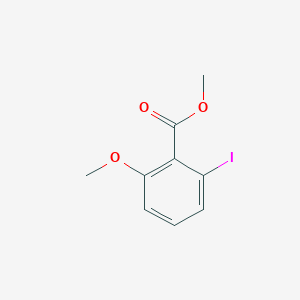

“(2-Fluoro-6-iodophenyl)(methyl)sulfane” is a sulfur-based compound with the CAS Number: 1823026-33-0 . It has a molecular weight of 268.09 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is (2-fluoro-6-iodophenyl)(methyl)sulfane . The Inchi Code for this compound is 1S/C7H6FIS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 .Physical And Chemical Properties Analysis

“(2-Fluoro-6-iodophenyl)(methyl)sulfane” is a liquid . The molecular formula is C7H6FIS and the molecular weight is 268.09 g/mol .Applications De Recherche Scientifique

Photoluminescent Materials

Research by Constable et al. (2014) explores the synthesis of green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, including those with fluoro and sulfane substituents. These complexes exhibit high photoluminescence quantum yields and are promising for applications in light-emitting devices. The study demonstrates the impact of substituent variation on the photophysical properties of the complexes, highlighting the potential of sulfanyl and sulfone groups in tuning the emission characteristics of photoluminescent materials (Constable, Ertl, Housecroft, & Zampese, 2014).

Fluorescent Probes for Biological Applications

Han et al. (2018) developed a near-infrared fluorescent probe capable of sensitively detecting and imaging sulfane sulfur in living cells and in vivo. The probe is constructed from a fluorophore azo-BODIPY and a sulfane sulfur recognition unit, showcasing the role of sulfanyl groups in the development of sensitive and selective probes for biological applications (Han, Song, Li, Yu, & Chen, 2018).

Organic Synthesis and Catalysis

Research by Dong et al. (2001) presents a kinetic investigation on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, shedding light on the mechanistic aspects of reactions involving fluoro and sulfanyl functional groups. This work contributes to a deeper understanding of the reactivity and potential synthetic applications of such compounds in organic chemistry (Dong, Fujii, Murotani, Dai, Ono, Morita, Shimasaki, & Yoshimura, 2001).

Advanced Materials

Polyimides derived from thiophenyl-substituted benzidines, as discussed by Tapaswi et al. (2015), demonstrate the utility of sulfanyl groups in the synthesis of materials with high refractive indices and small birefringences. These materials possess good thermomechanical stabilities, making them suitable for applications in optoelectronics and advanced composites (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

1-fluoro-3-iodo-2-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTOLHIZAXPAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-6-iodophenyl)(methyl)sulfane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)